molecular formula C9H7ClO4 B2867912 6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester CAS No. 1427373-63-4

6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester

Cat. No. B2867912
CAS RN: 1427373-63-4
M. Wt: 214.6
InChI Key: ZUUJIDUPNJFHOH-UHFFFAOYSA-N
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Description

“6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester” is a chemical compound . It is available for purchase from various chemical suppliers .


Chemical Reactions Analysis

Esters, including “this compound”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which can occur under both acidic and basic conditions, resulting in the formation of a carboxylic acid and an alcohol . Another reaction is transesterification, where the ester is reacted with an alcohol to form a different ester .

Scientific Research Applications

Chemical Synthesis and Polymer Science

Research in the field of polymer science has shown the synthesis of cyclic oligomers from hydroxy acids and their methyl esters, which could potentially include derivatives similar to 6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester. These oligomers are prepared under various conditions, leading to mixtures with different ring sizes. Such compounds are of interest due to their unique structural and physical properties, which are useful in creating novel polymeric materials (Plattner et al., 1993).

Organic Chemistry and Catalysis

In organic chemistry, the synthesis of complex organic compounds, including benzoic acid derivatives, often involves catalysts and specific reactants. For instance, the synthesis of 2-hydroxy-4-methyl benzoic acid through the reaction of formyl acetone and acetoacetic ester demonstrates the versatility of organic synthesis methods that could be applied to this compound (Che Qing-ming et al., 2006).

Material Science and Nanotechnology

In the realm of materials science, the study of solvent selection based on cohesive energy densities for molecular bulk heterojunction systems involves compounds like [6,6]-phenyl-C71-butyric acid methyl ester (PC71BM), which shares some structural similarities with this compound. Such research aids in the development of more efficient solar cells by optimizing the solubility and blend morphology of active layer components (Walker et al., 2011).

Biochemistry and Environmental Science

In biochemistry, the study of natural products like chloromethane, which acts as a methyl donor for the biosynthesis of esters, highlights the significance of esterification reactions in both biological systems and industrial applications. This research provides insights into the natural synthesis pathways that could be mimicked or modified for the synthesis and application of compounds like this compound (Harper et al., 1989).

Mechanism of Action

The mechanism of action for esters generally involves nucleophilic attack on the carbonyl carbon, followed by elimination of the leaving group . In the case of ester hydrolysis, the nucleophile is water or a hydroxide ion, and the leaving group is an alkoxide ion .

Safety and Hazards

While specific safety data for “6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester” is not available, safety data for a similar compound, fatty acid methyl esters, indicates that it can be harmful if swallowed, cause skin and eye irritation, and may be toxic if inhaled .

properties

IUPAC Name

methyl 6-chloro-2-formyl-3-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c1-14-9(13)8-5(4-11)7(12)3-2-6(8)10/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUJIDUPNJFHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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